N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE
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Overview
Description
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE is a complex organic compound that incorporates multiple heterocyclic structures, including benzothiazole, triazolopyridine, and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit tyrosine kinase receptors, which are overexpressed in several types of cancers .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
A study on similar compounds indicated that they exhibited a favorable pharmacokinetic profile .
Result of Action
Similar compounds have shown promising activity against certain bacterial strains .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and triazolopyridine intermediates, followed by their coupling through a thioacetamide linkage.
Preparation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Preparation of Triazolopyridine Intermediate: The triazolopyridine ring can be formed through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids or their esters.
Coupling Reaction: The final step involves the coupling of the benzothiazole and triazolopyridine intermediates using a thioacetamide linker. This can be achieved through nucleophilic substitution reactions under basic conditions, often employing reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any reducible functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: NaH, K2CO3, DMF
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for probing biological systems and elucidating the roles of specific proteins or enzymes.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-phenylacetamide: Similar structure but lacks the triazolopyridine moiety.
2-(1,3-benzothiazol-2-ylthio)-N-phenylacetamide: Similar structure but lacks the triazolopyridine moiety.
N-(1,3-benzothiazol-2-yl)-2-(1,2,4-triazol-3-ylthio)acetamide: Similar structure but lacks the pyridine ring.
Uniqueness
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE is unique due to the presence of both benzothiazole and triazolopyridine moieties, which confer distinct biological activities and chemical properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS2/c27-19(13-28-21-25-24-18-10-3-4-11-26(18)21)22-15-7-5-6-14(12-15)20-23-16-8-1-2-9-17(16)29-20/h1-12H,13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUKCOVHAIQWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=NN=C5N4C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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